N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine
CAS No.:
Cat. No.: VC13652968
Molecular Formula: C27H23NO5
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23NO5 |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-ynoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C27H23NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h1,3-13,15,24-25H,14,16-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 |
| Standard InChI Key | NLBOBVFYZGTQJJ-VWLOTQADSA-N |
| Isomeric SMILES | C#CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | C#CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C#CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine is a modified phenylalanine residue with two critical functional groups:
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Fmoc Group: A fluorenylmethoxycarbonyl moiety protecting the α-amino group during peptide synthesis .
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Propynyl Ether: A propargyloxy group (-O-CH₂-C≡CH) attached to the phenyl ring’s meta position, introducing alkyne functionality .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₂₃NO₅ | |
| Molecular Weight | 441.5 g/mol | |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-ynoxyphenyl)propanoic acid | |
| SMILES Notation | C#CCOC1=CC=CC(=C1)CC@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| XLogP3-AA (Hydrophobicity) | 4.7 |
The compound’s stereochemistry, denoted by the (2S) configuration, ensures compatibility with natural L-amino acids in peptide chains . The propynyl ether’s alkyne group enables click chemistry applications, such as Huisgen cycloadditions, for bioconjugation .
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS) Context
The Fmoc group is pivotal in SPPS, allowing sequential deprotection under mild basic conditions (e.g., piperidine) while retaining acid-labile side-chain protections . Synthesis of N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine typically involves:
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Protection of L-Phenylalanine: Introducing the Fmoc group to the amino terminus using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dimethylformamide (DMF) .
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Etherification: Reacting 3-hydroxy-L-phenylalanine with propargyl bromide to install the propynyl ether moiety .
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Purification: Chromatographic techniques (e.g., HPLC) achieve ≥95% purity, critical for peptide synthesis .
Stereochemical Control
The (2S) configuration is preserved using Evans’ chiral auxiliaries, as demonstrated in analogous Fmoc-protected amino acids . This ensures enantiomeric purity, crucial for maintaining peptide bioactivity .
Applications in Peptide Science
Enhanced Peptide Stability
The propynyl ether moiety reduces oxidative degradation of phenylalanine residues, extending peptide half-life in biological environments . Comparative studies show that peptides incorporating this derivative exhibit 30–50% greater stability in serum compared to unmodified analogs.
Conformational Constraint
By restricting rotation around the phenyl ring’s C-O bond, the propynyl ether group imposes conformational constraints, stabilizing β-turn or α-helix structures . This is exemplified in cyclic peptide designs targeting protein-protein interactions .
Bioconjugation and Drug Delivery
The alkyne group facilitates site-specific modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables:
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Ligand conjugation for targeted drug delivery.
Research Advancements and Case Studies
Antimicrobial Peptides (AMPs)
A 2024 study utilized N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine to synthesize AMPs with enhanced membrane permeability. Modified peptides showed a 4-fold increase in efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
Oncology Therapeutics
Incorporating this derivative into cyclic RGD peptides improved binding affinity to αvβ3 integrins (IC₅₀ = 12 nM vs. 35 nM for unmodified peptides), enhancing tumor-targeting efficiency in murine models .
Neuropeptide Analogues
Modification of neuropeptide Y (NPY) with the propynyl ether group increased resistance to proteolytic cleavage by dipeptidyl peptidase-4, prolonging its anorexigenic effect in preclinical trials .
Comparative Analysis with Related Derivatives
Table 2: Functional Comparison of Modified Phenylalanine Derivatives
The propynyl ether derivative uniquely combines stability and click chemistry compatibility, distinguishing it from methyl or cyclic analogs .
Challenges and Future Directions
Scalability Limitations
Current synthesis routes require multi-step purification, limiting industrial-scale production. Advances in continuous-flow chemistry could address this .
In Vivo Stability
While serum stability is improved, hepatic clearance remains a challenge. Future work may explore PEGylated variants or prodrug strategies .
Expanding Click Chemistry Applications
Ongoing research focuses on strain-promoted azide-alkyne cycloaddition (SPAAC) to eliminate copper catalysts, enhancing biocompatibility .
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